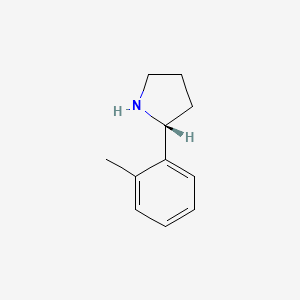
(2R)-2-(2-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R)-2-(2-Methylphenyl)pyrrolidine” is a chemical compound with the molecular formula C11H15N . It is also known as Dexmethylphenidate hydrochloride, a stimulant medication primarily used to treat attention deficit hyperactivity disorder (ADHD).
Molecular Structure Analysis
The molecular weight of “(2R)-2-(2-methylphenyl)pyrrolidine” is 161.24 . Unfortunately, detailed information about its molecular structure or spectral analysis is not available in the search results.Physical And Chemical Properties Analysis
“(2R)-2-(2-methylphenyl)pyrrolidine” has a predicted density of 0.975±0.06 g/cm3 and a predicted boiling point of 260.3±19.0 °C .Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a saturated scaffold due to its sp3-hybridization, is widely used in medicinal chemistry for the development of compounds targeting human diseases. Its non-planarity, attributed to "pseudorotation," and the ability to explore pharmacophore space make it a valuable component in drug discovery. This review highlights bioactive molecules with pyrrolidine rings, including derivatives like pyrrolizines and prolinol, outlining their synthetic strategies, stereochemistry's impact on biological activity, and structure–activity relationships (SAR) (Li Petri et al., 2021).
Stereochemistry and Pharmacological Profile
Phenylpiracetam, a structural analog of piracetam based on the pyrrolidin-2-one pharmacophore, has shown potential in improving cognitive functions affected by various conditions. This review delves into the design, synthesis, and biological activity of phenylpiracetam and its methyl derivative, emphasizing the direct relationship between stereocenters' configuration and the biological properties of enantiomers. It further discusses the methodologies for preparing enantiomerically pure compounds and the pharmacological advantages of selecting the most effective stereoisomer (Veinberg et al., 2015).
Pyrrolizidine Alkaloids in Plants
Pyrrolizidine alkaloids, especially in the Senecioneae tribe, are secondary metabolites used by plants as a defense mechanism against herbivores. Research into the evolution of pyrrolizidine alkaloid biosynthesis has identified homospermidine synthase as a crucial enzyme. This enzyme's gene was recruited following gene duplication, independently occurring in different angiosperm lineages. The review provides insights into the diversity and biosynthesis of pyrrolizidine alkaloids, offering a glimpse into their pharmacological significance and potential applications (Langel et al., 2011).
Matrix Metalloproteinase Inhibitors
Matrix metalloproteinases (MMPs) are crucial in numerous physiological and pathological processes. Pyrrolidine scaffold-based MMP inhibitors have shown promising activity, leading to the development of compounds with low nanomolar activity against specific MMP subclasses. This review emphasizes the structure, activity, and selectivity profiles of these inhibitors, showcasing the pyrrolidine ring's utility in designing potential therapeutics for diseases like cancer, rheumatism, and cardiovascular conditions (Cheng et al., 2008).
Propiedades
IUPAC Name |
(2R)-2-(2-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-3,5-6,11-12H,4,7-8H2,1H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXCTIINURQYGA-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2-methylphenyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

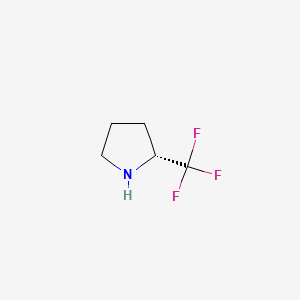
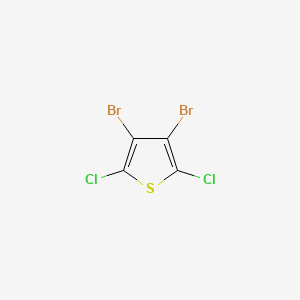
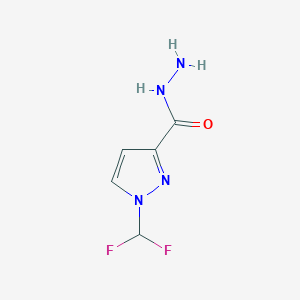
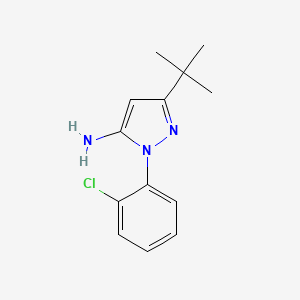
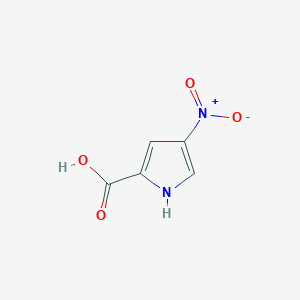
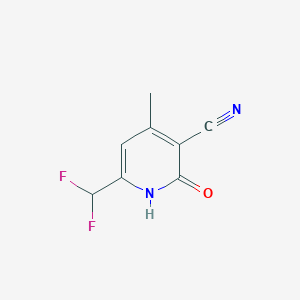
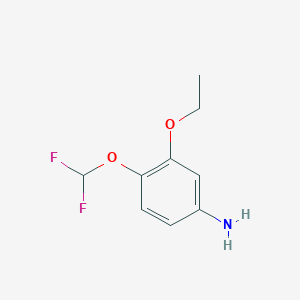
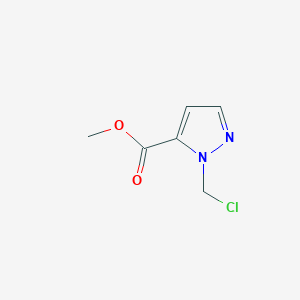
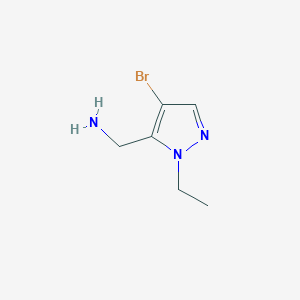
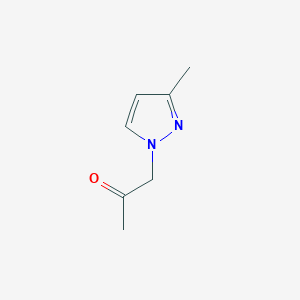
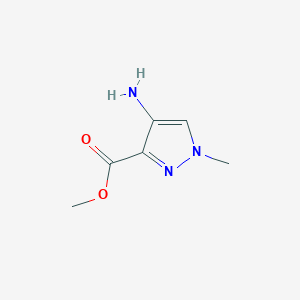
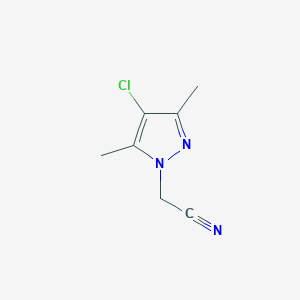
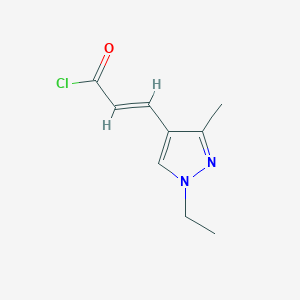
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1310924.png)